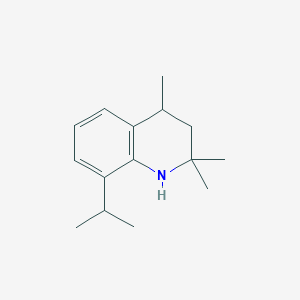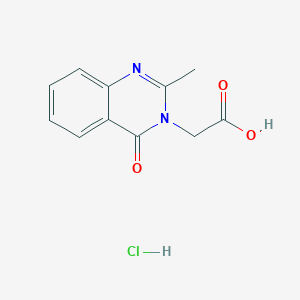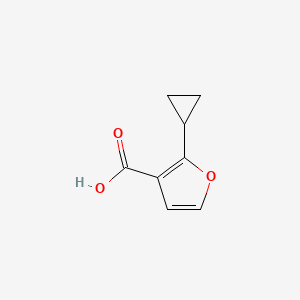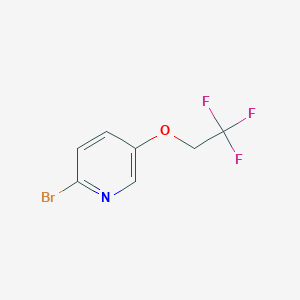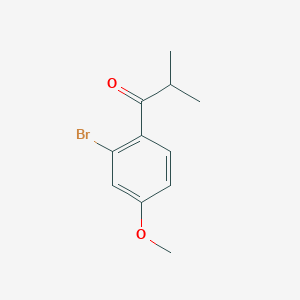
1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one
Übersicht
Beschreibung
The compound “2-(2-Bromo-4-methoxyphenyl)acetonitrile” has a similar structure . It has a molecular weight of 226.07 .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromo-4-methoxyphenyl)acetonitrile” is provided . It might be similar to your compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromo-4-methoxyphenyl)acetonitrile” are provided . It has a molecular weight of 226.07 and its InChI key is HGIMMKGDPPDRTN-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Side-Chain Fragmentation of Arylalkanol Radical Cations : Research by Baciocchi et al. (1996) in the "Journal of the American Chemical Society" involved the study of one-electron oxidation of certain 1-arylpropanols and their derivatives, focusing on side-chain fragmentation. This is relevant for understanding the chemical behavior of compounds like 1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one in radical cation states (Baciocchi, E., Bietti, M., Putignani, L., & Steenken, S., 1996).
Reactions with Grignard Reagents : A study by Crombie et al. (1985) in the "Journal of The Chemical Society-perkin Transactions 1" described reactions of 4-substituted 2′-halogenoacetophenones with methyl Grignard reagent, indicating potential synthetic pathways involving this compound (Crombie, L., Hardy, R., & Knight, D., 1985).
Photochemistry and Radical Ions
- Photosensitized Electron Transfer : Okamoto and Arnold's (1985) work in the "Canadian Journal of Chemistry" explored the photosensitized electron transfer carbon–carbon bond cleavage of radical cations, which could be applicable to the study of this compound (Okamoto, A., & Arnold, D., 1985).
Chemical Protection and Synthesis
- Protecting Group for Boronic Acids : Yan et al. (2005) in "Tetrahedron Letters" introduced a novel protecting group for boronic acids that might be structurally related to this compound. This could offer insights into the use of similar compounds in synthetic chemistry (Yan, J., Jin, S., & Wang, B., 2005).
Metal Complex Synthesis
- Synthesis of Metal Complexes : Lu et al. (2012) in the "Journal of Coordination Chemistry" discussed the synthesis and structures of metal complexes using hydroxy-rich Schiff bases. The structure of these bases is potentially analogous to this compound, indicating its potential use in coordination chemistry (Lu, Y., Shi, D., You, Z., Zhou, X.-S., & Li, K., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of “1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one” is protein tyrosine phosphatases SHP-1 and PTP1B . These enzymes play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Mode of Action
“this compound” inhibits the activity of protein tyrosine phosphatases SHP-1 and PTP1B . This inhibition alters the phosphorylation state of proteins, leading to changes in cell signaling pathways.
Biochemical Pathways
The compound affects the biochemical pathways related to protein tyrosine phosphatases SHP-1 and PTP1B . The inhibition of these enzymes can lead to an increase in the phosphorylation of proteins, affecting various downstream signaling pathways involved in cell growth and differentiation.
Result of Action
The molecular and cellular effects of “this compound” are primarily due to its inhibitory action on protein tyrosine phosphatases SHP-1 and PTP1B . This can lead to changes in cell signaling pathways, potentially affecting cell growth and differentiation.
Biochemische Analyse
Biochemical Properties
1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases. These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. It can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and apoptosis in cells. These threshold effects are important for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which play crucial roles in metabolizing and detoxifying reactive oxygen species and other harmful compounds. These interactions can affect metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and can accumulate in certain cellular compartments, affecting its localization and activity. Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals. These localization patterns are crucial for understanding the precise biochemical roles of this compound in cellular processes .
Eigenschaften
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)11(13)9-5-4-8(14-3)6-10(9)12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSINROGTIDKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1528322.png)
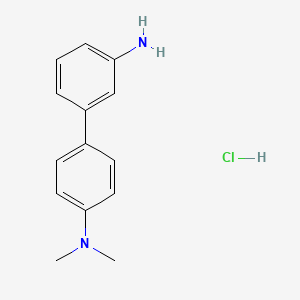

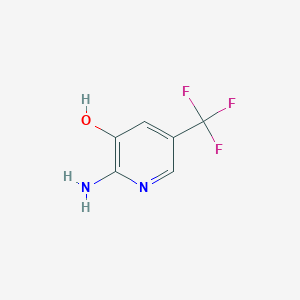
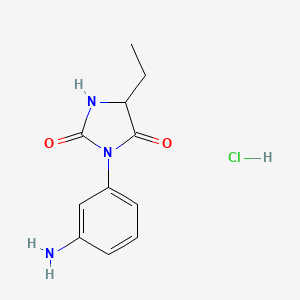

![2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B1528333.png)



